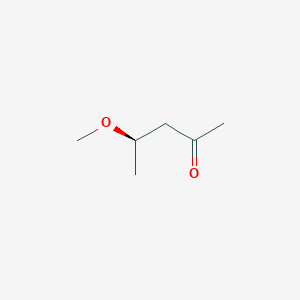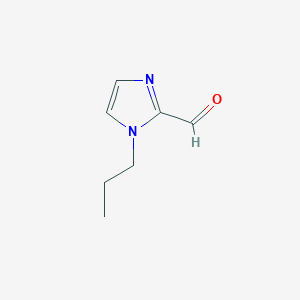
ethyl 2-ethynyl-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a pyridine ring and an ethynyl group, which makes it an important building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Mécanisme D'action
The mechanism of action of ethyl 2-ethynyl-2H-pyridine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile due to the presence of the ethynyl group, which can undergo addition reactions with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-ethynyl-2H-pyridine-1-carboxylate are not well studied. However, it has been reported to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-ethynyl-2H-pyridine-1-carboxylate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Orientations Futures
There are many future directions for the research and development of ethyl 2-ethynyl-2H-pyridine-1-carboxylate. One potential direction is the synthesis of new organic compounds using ethyl 2-ethynyl-2H-pyridine-1-carboxylate as a building block. Another direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, its potential applications in coordination chemistry and bioimaging should be further explored.
Méthodes De Synthèse
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of ethyl 2-bromo-2H-pyridine-1-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction produces ethyl 2-ethynyl-2H-pyridine-1-carboxylate in good yield and purity.
Propriétés
Numéro CAS |
160464-59-5 |
|---|---|
Nom du produit |
ethyl 2-ethynyl-2H-pyridine-1-carboxylate |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
ethyl 2-ethynyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h1,5-9H,4H2,2H3 |
Clé InChI |
LXAUJPAMFZJDJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=CC1C#C |
SMILES canonique |
CCOC(=O)N1C=CC=CC1C#C |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 2-ethynyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)





![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)